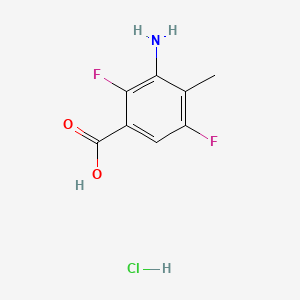
(R)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields of science and industry. This compound features an amino group and a hydroxyl group attached to a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions. The presence of these functional groups makes it a versatile molecule in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of ®-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to facilitate the reduction and amination steps.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in ®-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or alkoxide ions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 2-amino-2-(3,5-dichlorophenyl)acetaldehyde or 2-amino-2-(3,5-dichlorophenyl)acetic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of phenol derivatives or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to act as a ligand in binding studies with proteins and enzymes, providing insights into molecular recognition and binding affinity.
Medicine
In medicine, ®-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents with applications in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of ®-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activities due to its chiral nature.
2-amino-2-(3,5-dichlorophenyl)ethanol: The racemic mixture of the compound.
2-amino-2-(3,5-dichlorophenyl)acetic acid: A structurally similar compound with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
®-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or racemic mixture. This chiral specificity can lead to differences in pharmacological activity, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C8H9Cl2NO |
|---|---|
Molekulargewicht |
206.07 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(3,5-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI-Schlüssel |
LRORZXIRKBZZAG-QMMMGPOBSA-N |
Isomerische SMILES |
C1=C(C=C(C=C1Cl)Cl)[C@H](CO)N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


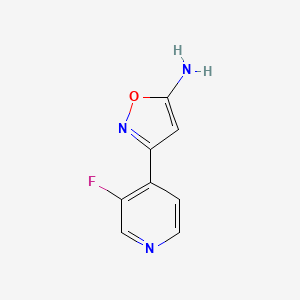
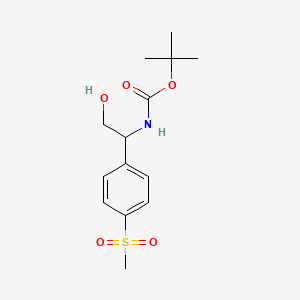
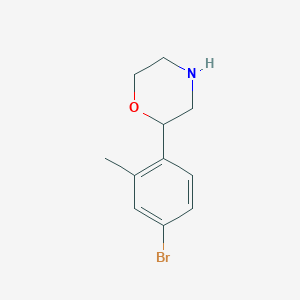
![Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate](/img/structure/B13587734.png)

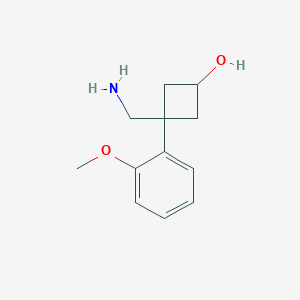
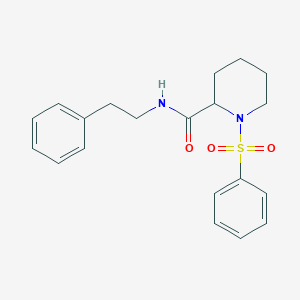

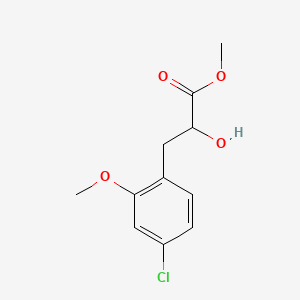
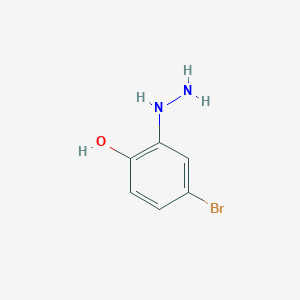


![6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)
